2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
Overview
Description
2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that features a piperazine ring substituted with a bromo-dimethylphenyl sulfonyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The ethanol moiety can be oxidized to an aldehyde or carboxylic acid, and the sulfonyl group can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can modify the ethanol and sulfonyl groups .
Scientific Research Applications
2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, potentially influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenyl sulfonyl chloride: A precursor in the synthesis of the target compound.
Piperazine derivatives: Compounds like aripiprazole and quetiapine, which are used in pharmaceuticals.
Uniqueness
2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(4-bromo-2,6-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O3S/c1-11-9-13(15)10-12(2)14(11)21(19,20)17-5-3-16(4-6-17)7-8-18/h9-10,18H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASUXSSWJFUCBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCN(CC2)CCO)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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